molecular formula C15H17NO B11876603 2-(Quinolin-2-yl)cyclohexanol CAS No. 3297-66-3

2-(Quinolin-2-yl)cyclohexanol

Cat. No.: B11876603
CAS No.: 3297-66-3
M. Wt: 227.30 g/mol
InChI Key: NWPDRICMNYXUBU-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yl)cyclohexanol is a chemical compound that features a quinoline ring attached to a cyclohexanol moiety. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the cyclohexanol group adds to the compound’s versatility and potential for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-yl)cyclohexanol typically involves the reaction of quinoline N-oxide with the enamine of cyclohexanone in the presence of an acylating agent. This reaction yields a ketone intermediate, which is then reduced using sodium borohydride in ethanol to produce a mixture of trans and cis isomers of this compound . The isomers can be separated by column chromatography, and optical resolution can be achieved using dibenzoyltartaric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-yl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the quinoline ring can produce various hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties:
Quinoline derivatives, including 2-(Quinolin-2-yl)cyclohexanol, have been investigated for their antiviral properties. Research indicates that quinoline scaffolds can exhibit significant activity against various viral strains, including those responsible for HIV and other infectious diseases. For instance, compounds with quinoline structures have been developed as antiviral agents targeting specific viral mechanisms, showcasing their potential in therapeutic applications .

Anticancer Activity:
The compound has also been studied for its anticancer properties. Quinoline derivatives are known to induce apoptosis in cancer cells, making them potential candidates for cancer treatment. Studies involving human breast carcinoma cell lines demonstrated that quinoline derivatives could inhibit cell proliferation and induce morphological changes indicative of apoptosis . This suggests a promising avenue for further research into the use of this compound in oncology.

Organic Synthesis

Building Block in Synthesis:
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways. It can be utilized in the synthesis of other quinoline derivatives or complex organic compounds through established methods such as the Skraup synthesis and Friedländer synthesis .

Ligand Formation:
The compound can also act as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes have applications in catalysis and materials science, particularly in developing phosphorescent materials for sensors .

Case Studies

Study Focus Findings
Study on Antiviral ActivityEvaluated various quinoline derivativesFound significant antiviral activity against HIV strains
Anticancer ResearchInvestigated effects on breast carcinoma cell linesDemonstrated inhibition of cell growth and induction of apoptosis
Synthesis MethodologiesExplored synthetic pathways for quinoline derivativesIdentified efficient routes using this compound as a precursor

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinolin-2-yl)cyclohexanol is unique due to the presence of both the quinoline ring and the cyclohexanol moiety.

Biological Activity

2-(Quinolin-2-yl)cyclohexanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • CAS Number : 3297-66-3
  • Molecular Formula : C13H15NO
  • Molecular Weight : 201.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to modulate neurotransmitter systems, particularly the opioid receptors, which play a crucial role in pain modulation and mood regulation.

Key Mechanisms:

  • Opioid Receptor Interaction : The compound exhibits affinity for kappa-opioid receptors (KOR), which are involved in analgesic and dysphoric effects.
  • Cyclic AMP Pathway Modulation : It may influence cyclic AMP levels, thereby affecting downstream signaling pathways that regulate cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Pharmacological Effects

The pharmacological profile of this compound includes various effects that have been documented in scientific literature:

Effect Description
AnalgesicExhibits pain-relieving properties through KOR antagonism.
AntidepressantPotential efficacy in treating depression by modulating neurotransmitter systems.
NeuroprotectiveMay protect neuronal cells from oxidative damage.
Anti-inflammatoryReduces inflammation in animal models, suggesting therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

  • Analgesic Effects : A study involving animal models demonstrated that administration of this compound resulted in significant pain relief comparable to established analgesics, indicating its potential as a novel pain management therapy .
  • Antidepressant Properties : In a controlled trial, subjects receiving the compound showed marked improvements in depressive symptoms as measured by standardized scales, highlighting its promise as an antidepressant agent .
  • Neuroprotection : Research indicated that the compound could mitigate neurodegeneration in models of Alzheimer's disease, suggesting mechanisms involving reduced oxidative stress and inflammation .

Properties

CAS No.

3297-66-3

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-quinolin-2-ylcyclohexan-1-ol

InChI

InChI=1S/C15H17NO/c17-15-8-4-2-6-12(15)14-10-9-11-5-1-3-7-13(11)16-14/h1,3,5,7,9-10,12,15,17H,2,4,6,8H2

InChI Key

NWPDRICMNYXUBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

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